molecular formula C22H23N3O B3005667 Piperidin-1-yl(4-(m-tolylamino)quinolin-2-yl)methanone CAS No. 1226442-02-9

Piperidin-1-yl(4-(m-tolylamino)quinolin-2-yl)methanone

Cat. No.: B3005667
CAS No.: 1226442-02-9
M. Wt: 345.446
InChI Key: YGYPEGWUVBHGBT-UHFFFAOYSA-N
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Description

Piperidin-1-yl(4-(m-tolylamino)quinolin-2-yl)methanone is a complex organic compound that features a piperidine ring, a quinoline moiety, and a tolyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Safety and Hazards

While specific safety and hazard information for “Piperidin-1-yl(4-(m-tolylamino)quinolin-2-yl)methanone” is not available, it’s important to note that compounds containing a piperidine nucleus should be handled with care due to their potential biological activity .

Future Directions

The future of piperidine derivatives in drug discovery looks promising. More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidin-1-yl(4-(m-tolylamino)quinolin-2-yl)methanone typically involves multi-step organic reactions. One common method includes the condensation of 4-(m-tolylamino)quinoline-2-carbaldehyde with piperidine under controlled conditions. The reaction is often facilitated by the presence of a base such as sodium carbonate and may be carried out in a solvent like ethanol or methanol .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using microwave-assisted synthesis techniques. This method not only reduces reaction times but also improves yields and selectivity. The use of microwave irradiation in the presence of suitable catalysts can significantly enhance the efficiency of the synthetic process .

Chemical Reactions Analysis

Types of Reactions

Piperidin-1-yl(4-(m-tolylamino)quinolin-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced forms of the quinoline ring .

Scientific Research Applications

Piperidin-1-yl(4-(m-tolylamino)quinolin-2-yl)methanone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler analog that lacks the quinoline and tolyl groups.

    Quinoline: A nitrogen-containing heterocycle that forms the core structure of the compound.

    Toluidine: An aromatic amine that is structurally similar to the tolyl group in the compound.

Uniqueness

Piperidin-1-yl(4-(m-tolylamino)quinolin-2-yl)methanone is unique due to its combination of a piperidine ring, a quinoline moiety, and a tolyl group. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .

Properties

IUPAC Name

[4-(3-methylanilino)quinolin-2-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O/c1-16-8-7-9-17(14-16)23-20-15-21(22(26)25-12-5-2-6-13-25)24-19-11-4-3-10-18(19)20/h3-4,7-11,14-15H,2,5-6,12-13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYPEGWUVBHGBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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